Bis((2-hydroxyethyl)trimethylazanium) sulfate
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Overview
Description
Bis((2-hydroxyethyl)trimethylazanium) sulfate: is a chemical compound with the molecular formula C10H28N2O6S and a molecular weight of 304.41 g/mol . It is primarily used as a research chemical and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)trimethylazanium) sulfate typically involves the reaction of trimethylamine with ethylene oxide to form 2-hydroxyethyltrimethylammonium . This intermediate is then reacted with sulfuric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis((2-hydroxyethyl)trimethylazanium) sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Bis((2-hydroxyethyl)trimethylazanium) sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis((2-hydroxyethyl)trimethylazanium) sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
- Choline sulfate
- Betaine
- Trimethylglycine
Comparison: Bis((2-hydroxyethyl)trimethylazanium) sulfate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds like choline sulfate and betaine, it has different reactivity and applications in research and industry .
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.H2O4S/c2*1-6(2,3)4-5-7;1-5(2,3)4/h2*7H,4-5H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMSBLYCLWFHB-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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